2,4,6-Cycloheptatriene-1-carbonitrile

Catalog No.
S774682
CAS No.
13612-59-4
M.F
C8H7N
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Cycloheptatriene-1-carbonitrile

CAS Number

13612-59-4

Product Name

2,4,6-Cycloheptatriene-1-carbonitrile

IUPAC Name

cyclohepta-2,4,6-triene-1-carbonitrile

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C8H7N/c9-7-8-5-3-1-2-4-6-8/h1-6,8H

InChI Key

LADCKIXFXIKHQM-UHFFFAOYSA-N

SMILES

C1=CC=CC(C=C1)C#N

Canonical SMILES

C1=CC=CC(C=C1)C#N

Synthesis and Characterization

Several research studies have explored the synthesis and characterization of 2,4,6-cycloheptatriene-1-carbonitrile. One study details its preparation using the reaction of 2,4,6-cycloheptatrienyl bromide with copper cyanide []. Another study reports its characterization using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy [].

These studies provide valuable information on the synthetic routes and spectroscopic properties of 2,4,6-cycloheptatriene-1-carbonitrile, which are essential for its further exploration and utilization in research.

Potential Applications

While research on 2,4,6-cycloheptatriene-1-carbonitrile is ongoing, some potential applications in scientific research have been explored:

  • Organic synthesis: The compound may serve as a building block for the synthesis of more complex organic molecules due to its unique structure and reactivity [].
  • Material science: Studies suggest its potential application in the development of new materials with specific properties, such as electrical conductivity or optical properties [].

2,4,6-Cycloheptatriene-1-carbonitrile is an organic compound characterized by its unique seven-membered cycloheptatriene ring structure with a cyano group (-CN) attached to one of the carbon atoms. Its molecular formula is C8H7N, and it has a molecular weight of approximately 117.15 g/mol . The compound exhibits a permanent electric dipole moment of 4.3 D, making it suitable for laboratory studies such as rotational spectroscopy . The structure can be visualized as a cyclic arrangement of carbon atoms with alternating double bonds, which contributes to its reactivity and stability.

There is no documented information on the specific mechanism of action of 2,4,6-cycloheptatriene-1-carbonitrile in any biological system [, , ].

Typical of compounds containing double bonds and functional groups. Notable reactions include:

  • Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the cyano group.
  • Electrophilic Aromatic Substitution: The compound may undergo electrophilic aromatic substitution due to the presence of double bonds within the cycloheptatriene framework.
  • Thermal Reactions: At elevated temperatures (5 - 20 °C), it can be transformed into 2-cyanocycloheptatriene, demonstrating its ability to engage in rearrangements .

While specific biological activity data for 2,4,6-cycloheptatriene-1-carbonitrile is limited, compounds with similar structures often exhibit interesting biological properties. For instance, derivatives of cycloheptatrienes can show anti-inflammatory and anticancer activities. Further research is necessary to elucidate any potential pharmacological effects specific to this compound.

The synthesis of 2,4,6-cycloheptatriene-1-carbonitrile can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as alkynes or alkenes, cyclization can yield the desired compound.
  • Functional Group Modification: Existing cycloheptatrienes can be converted into 2,4,6-cycloheptatriene-1-carbonitrile through nitrile formation reactions using cyanogen bromide or other cyanide sources.
  • Rearrangement Processes: Utilizing thermal or catalytic conditions to rearrange simpler cyclic compounds into 2,4,6-cycloheptatriene derivatives followed by cyanation.

2,4,6-Cycloheptatriene-1-carbonitrile has potential applications in various fields:

  • Chemical Research: Its unique structure makes it a candidate for studies in organic synthesis and reaction mechanisms.
  • Material Science: Due to its reactive nature, it may serve as an intermediate in the production of polymers or other materials.
  • Spectroscopic Studies: The compound's dipole moment allows for detailed studies using techniques like rotational spectroscopy .

Several compounds share structural similarities with 2,4,6-cycloheptatriene-1-carbonitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
CycloheptatrieneSeven-membered cyclic alkeneLacks functional groups; more reactive
TroponeSeven-membered cyclic ketoneContains a carbonyl group; different reactivity
1-CyanocyclopenteneFive-membered cyclic alkeneSmaller ring size; different stability
2-CyanocyclohexeneSix-membered cyclic alkeneSimilar functionality but larger ring

Each compound exhibits distinct chemical properties due to differences in ring size and functional groups. The presence of the cyano group in 2,4,6-cycloheptatriene-1-carbonitrile imparts unique reactivity not found in its simpler analogs.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13612-59-4

Dates

Last modified: 08-15-2023

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